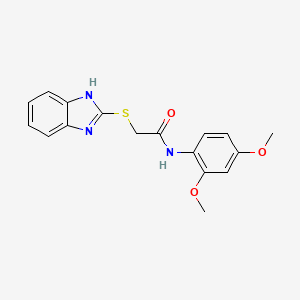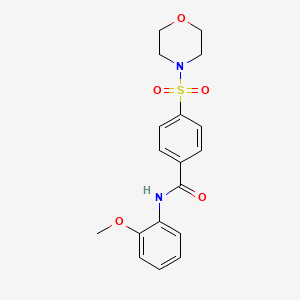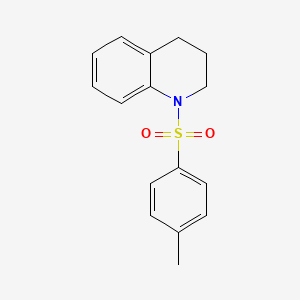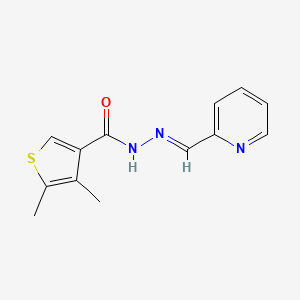
N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14912384 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide and its derivatives have been synthesized through various methods, often involving the condensation of specific isocyanates with 4-morpholino-1H-indazol-3-amine. These compounds are characterized by their distinct crystal structures, which are determined through X-ray crystallography, revealing their space groups and molecular dimensions. For instance, synthesis and crystallographic analysis have unveiled compounds with significant inhibition against the proliferation of cancer cell lines, indicating their potential in anticancer research (Lu et al., 2017).
Antitumor Activities
Several studies have focused on the antitumor activities of these compounds, demonstrating their capacity to inhibit the growth of various cancer cell lines. These investigations encompass the synthesis of different indazole derivatives and their biological activity evaluations, showing promising results in the context of cancer treatment. For example, compounds have been shown to possess distinct effective inhibition on the proliferation of cancer cell lines such as HT-29, K562, and MKN45 (Lu et al., 2020).
Structural and Biological Studies
The design and synthesis of these compounds, followed by detailed structural and biological studies, have contributed significantly to understanding their mechanism of action and potential applications. Crystal structure determination and Density Functional Theory (DFT) analyses have been employed to elucidate the molecular configurations and interactions critical for their biological activities. These studies not only shed light on the compounds' inhibitory effects against cancer cell lines but also offer insights into their molecular properties and reaction sites (Lu et al., 2020).
Antimicrobial and Antifungal Activities
Besides their antitumor potential, some derivatives of this compound have been explored for their antimicrobial and antifungal activities. The structural modification and synthesis of new derivatives have led to compounds with significant activity against pathogenic strains of bacteria and fungi, highlighting their versatility and potential in addressing various microbial infections (Gobis et al., 2006).
Propriétés
IUPAC Name |
N-(1-methyl-4-morpholin-4-ylindazol-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-22-13-3-2-4-14(23-7-9-25-10-8-23)15(13)16(21-22)20-17(24)12-11-18-5-6-19-12/h2-6,11H,7-10H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVGPWFTPIGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(3,4-difluorophenyl)methanone](/img/structure/B5575509.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5575520.png)
![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5575533.png)
![N,2-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide](/img/structure/B5575541.png)

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5575561.png)
![[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid](/img/structure/B5575562.png)
![(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5575565.png)

![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)

![2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)
